3,6-Nonadienal

説明

Significance in Chemical Biology and Natural Product Chemistry

The significance of 3,6-nonadienal in chemical biology and natural product chemistry stems from its role as a key volatile compound in plants and its involvement in crucial biological processes. It is biosynthesized from the oxidative degradation of polyunsaturated fatty acids, specifically linolenic and linoleic acids, through the action of enzymes like lipoxygenase (LOX) and hydroperoxide lyase (HPL). lookchem.comtandfonline.com This biosynthetic pathway is a focal point of research, as it is integral to the formation of various flavor and aroma compounds in fruits and vegetables. tandfonline.comchemicalbook.com

In the realm of chemical biology, this compound is investigated for its role in plant-insect interactions. Volatile organic compounds (VOCs) released by plants can act as signals that influence the behavior of insects, including attracting or deterring them. researchgate.netunimi.it Research indicates that this compound and related compounds are part of the complex chemical vocabulary that mediates these ecological interactions. nih.gov For instance, it is involved in plant defense mechanisms, where its presence can affect the foraging and egg-laying behaviors of herbivorous insects.

Furthermore, this compound serves as a precursor to other biologically active compounds. It can be isomerized to form (E,Z)-2,6-nonadienal, another significant flavor compound, a reaction catalyzed by (3Z):(2E)-hexenal isomerases. nih.govfrontiersin.org This transformation highlights the dynamic nature of volatile compound profiles in plants and is a subject of enzymatic and mechanistic studies. frontiersin.org

The compound's distinct aroma profile also makes it a subject of interest in the flavor and fragrance industry, driving research into its synthesis and stability. cymitquimica.comlookchem.com

Key Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₉H₁₄O | |

| Molecular Weight | 138.21 g/mol | |

| CAS Number | 21944-83-2 | lookchem.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor Profile | Fatty, green, cucumber-like, melon-like | cymitquimica.com |

Overview of Primary Research Trajectories for the Chemical Compound

The primary research trajectories for this compound are multifaceted, encompassing its biosynthesis, ecological roles, and chemical transformations.

A major area of investigation is its biosynthetic pathway . Researchers have focused on elucidating the enzymatic steps involved in its formation from polyunsaturated fatty acids like linolenic acid. tandfonline.comchemicalbook.com This includes identifying and characterizing the key enzymes, such as lipoxygenases and hydroperoxide lyases, and understanding how their activity is regulated within the plant. tandfonline.comfrontiersin.org The stereoselective synthesis of this compound and its isomers is another active research front, crucial for obtaining pure standards for analytical and biological studies. tandfonline.com

Another significant research trajectory is its role in plant-insect interactions and plant defense . Studies explore how the emission of this compound and other green leaf volatiles (GLVs) from damaged or stressed plants influences the behavior of herbivores and their natural enemies. unimi.itnih.govmdpi.com This research is vital for understanding the complex chemical ecology of plant-herbivore interactions and has potential applications in developing ecologically sound pest management strategies. mdpi.com

The enzymatic isomerization of this compound to its more stable isomer, (E,Z)-2,6-nonadienal, is a key area of study. nih.govfrontiersin.org Research in this area focuses on identifying and characterizing the isomerase enzymes responsible for this conversion in different plant species, such as cucumber. nih.govfrontiersin.org Understanding this process is important for explaining the final aroma profile of many fruits and vegetables. nih.gov

Finally, there is ongoing research into the contribution of this compound to food flavor and aroma . This includes its identification and quantification in various food products, such as green tea and highland barley, and how its concentration changes during food processing. mdpi.comnih.gov These studies are essential for the food industry in controlling and optimizing the sensory qualities of their products.

Primary Research Areas for this compound

| Research Area | Focus of Investigation | Key Findings | References |

| Biosynthesis | Elucidation of the enzymatic pathway from polyunsaturated fatty acids. | Derived from linolenic and linoleic acids via lipoxygenase and hydroperoxide lyase pathways. | lookchem.comtandfonline.comchemicalbook.com |

| Plant-Insect Interactions | Role as a semiochemical in mediating interactions between plants and insects. | Acts as a signaling molecule in plant defense, affecting insect behavior. | researchgate.netnih.gov |

| Enzymatic Isomerization | Conversion to (E,Z)-2,6-nonadienal by hexenal (B1195481) isomerases. | Cucumber hexenal isomerases can use (Z,Z)-3,6-nonadienal as a substrate. | nih.govfrontiersin.org |

| Food Science | Contribution to the flavor and aroma of various foods. | Identified as a key odorant in green tea and its concentration is affected by processing. | mdpi.com |

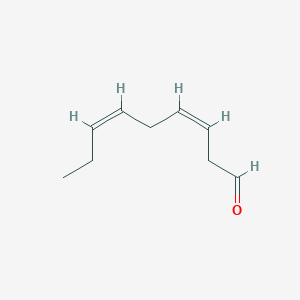

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3Z,6Z)-nona-3,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDBXHOCOXRPRO-CWWKMNTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904489 | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21944-83-2 | |

| Record name | (Z,Z)-3,6-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,6Z)-Nona-3,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z,6Z)-nona-3,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3Z,6Z)-3,6-Nonadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3,6 Nonadienal

Precursor Compounds and Initial Biotransformations

The journey to 3,6-nonadienal begins with the foundational molecules of life: polyunsaturated fatty acids (PUFAs). These long-chain carboxylic acids, characterized by the presence of multiple double bonds, serve as the primary substrates for a cascade of enzymatic transformations that ultimately yield a variety of volatile compounds, including this compound.

Derivation from Polyunsaturated Fatty Acids (PUFAs)

The biosynthesis of this compound is a well-established branch of the lipoxygenase (LOX) pathway, a metabolic route responsible for the production of a class of signaling molecules and defense compounds in plants known as oxylipins. mdpi.com This pathway is initiated by the enzymatic oxygenation of PUFAs. mdpi.com The most common starting materials for this process are C18 fatty acids. mdpi.com The resulting hydroperoxides are then further metabolized to produce a range of volatile aldehydes and alcohols, which contribute significantly to the aroma profiles of many plants. mdpi.comscispace.com

Specific Roles of Linolenic Acid and Linoleic Acid as Substrates

Within the broad category of PUFAs, linolenic acid and linoleic acid are the primary precursors for the synthesis of this compound. tandfonline.comchemicalbook.comlookchem.com Linolenic acid (an omega-3 fatty acid) and linoleic acid (an omega-6 fatty acid) are essential fatty acids that plants synthesize and incorporate into their cellular membranes. nih.gov When plant tissues are damaged, these fatty acids are released and become available for enzymatic conversion. mdpi.com Specifically, (Z,Z)-3,6-nonadienal is derived from α-linolenic acid. mdpi.comfrontiersin.org The addition of linolenic and linoleic acids has been shown to increase the formation of nonadienal. researchgate.net

Enzymatic Catalysis in this compound Formation

The transformation of PUFAs into this compound is not a spontaneous process but is meticulously controlled by a series of enzymes. Each enzyme plays a distinct and crucial role in the pathway, from the initial oxygenation to the final cleavage and isomerization reactions.

Lipoxygenase (LOX) Activity and Regiospecific Dioxygenation

The first committed step in the biosynthesis of this compound is catalyzed by the enzyme lipoxygenase (LOX). mdpi.com LOX introduces molecular oxygen into the fatty acid chain with a high degree of regiospecificity, meaning it targets a specific carbon atom. mdpi.comcsic.es For the formation of C9 aldehydes like this compound, a 9-lipoxygenase (9-LOX) is required. google.com This enzyme specifically oxygenates the C-9 position of linolenic or linoleic acid, producing 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from linolenic acid or 9-hydroperoxyoctadecadienoic acid (9-HPOD) from linoleic acid. mdpi.commsu.edu

Hydroperoxide Lyase (HPL) Mediated Oxidative Cleavage

Following the formation of the hydroperoxide, the next key enzyme in the pathway is hydroperoxide lyase (HPL). mdpi.com HPL is a member of the cytochrome P450 enzyme family and is responsible for cleaving the fatty acid hydroperoxide into two smaller molecules: a volatile aldehyde and a non-volatile oxoacid. csic.esmsu.edu Specifically, 9-HPL acts on the 9-hydroperoxide precursor to yield a C9 aldehyde. csic.escabidigitallibrary.org In the case of 9-HPOT derived from linolenic acid, HPL cleavage results in the formation of (Z,Z)-3,6-nonadienal and 9-oxononanoic acid. mdpi.comcsic.es

Aldehyde Isomerases and (Z,Z)-3,6-Nonadienal Interconversion

The initially formed (Z,Z)-3,6-nonadienal can be subject to further enzymatic modification by aldehyde isomerases. researchgate.net These enzymes catalyze the isomerization of the double bonds within the aldehyde. researchgate.net For instance, research has identified (3Z):(2E)-hexenal isomerases in cucumber that can also convert (Z,Z)-3,6-nonadienal into (E,Z)-2,6-nonadienal. frontiersin.orgresearchgate.netnih.gov This isomerization alters the aroma profile of the resulting volatile mixture. The enzymatic isomerization of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal has been demonstrated using recombinant isomerase proteins. frontiersin.orgnih.gov This conversion is a key step in the formation of the characteristic flavor volatiles of cucumber. frontiersin.orgresearchgate.netnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Lipoxygenase | LOX | Catalyzes the regiospecific dioxygenation of polyunsaturated fatty acids. | mdpi.com |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides to form aldehydes and oxoacids. | mdpi.comcsic.es |

| Aldehyde Isomerase | - | Catalyzes the interconversion of aldehyde isomers. | researchgate.netresearchgate.net |

Table 2: Precursors and Products in the this compound Pathway

| Precursor | Enzyme | Product | Reference |

|---|---|---|---|

| α-Linolenic Acid | 9-Lipoxygenase | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) | mdpi.com |

| 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) | Hydroperoxide Lyase | (Z,Z)-3,6-Nonadienal | mdpi.comcsic.es |

| (Z,Z)-3,6-Nonadienal | Aldehyde Isomerase | (E,Z)-2,6-Nonadienal | frontiersin.orgresearchgate.net |

Conversion to (E,Z)-2,6-Nonadienal Isomer

A significant metabolic fate of (Z,Z)-3,6-nonadienal is its isomerization to (E,Z)-2,6-nonadienal. frontiersin.orgtandfonline.com This conversion is a critical step in the development of the characteristic flavor profile of cucumbers. frontiersin.org The isomerization can occur under both enzymatic and thermal stress, leading to a shift in the aroma profile from the "freshly-cut watermelon" scent of (Z,Z)-3,6-nonadienal to the more "cucumber-like" or "green" odor of its isomer.

Substrate Specificity of Hexenal (B1195481) Isomerases (HIs)

The enzymatic isomerization of (Z,Z)-3,6-nonadienal is catalyzed by hexenal isomerases (HIs). frontiersin.orgnih.gov Studies on cucumber HIs have demonstrated their ability to utilize (Z,Z)-3,6-nonadienal as a substrate, converting it to (E,Z)-2,6-nonadienal. frontiersin.orgnih.govnih.gov Research has identified at least two active hexenal isomerases in cucumbers, designated as CsHI-1 and CsHI-2, which can act on Z-3-alkenals with varying chain lengths and numbers of double bonds. frontiersin.org This indicates a degree of flexibility in the substrate specificity of these enzymes.

Table 1: Substrate Specificity of Cucumber Hexenal Isomerases (HIs)

| Enzyme | Substrate | Product |

| CsHI-1 | (Z,Z)-3,6-Nonadienal | (E,Z)-2,6-Nonadienal |

| CsHI-2 | (Z,Z)-3,6-Nonadienal | (E,Z)-2,6-Nonadienal |

| CsHI-1 | (Z)-3-Hexenal | (E)-2-Hexenal |

| CsHI-2 | (Z)-3-Hexenal | (E)-2-Hexenal |

Source: frontiersin.org

Alcohol Dehydrogenase (ADH) and Subsequent Reduction to Alcohols

Following its formation or isomerization, this compound can be further metabolized through reduction to its corresponding alcohol, (Z,Z)-3,6-nonadienol. This reaction is catalyzed by alcohol dehydrogenase (ADH). mdpi.comtandfonline.comresearchgate.netgoogle.com The reduction of aldehydes to alcohols is a common step in the biosynthesis of many volatile compounds in plants. The activity of ADH can be influenced by various factors, including temperature. For instance, in watermelon juice, ultra-high temperature treatment was found to reduce ADH activity, thereby helping to preserve the C9 aldehyde content. nih.gov

Regulation and Dynamics of this compound Biosynthesis

The production of this compound is a tightly controlled process, with regulation occurring at both the genetic and enzymatic levels. This ensures that the compound is produced at the appropriate time and in the correct tissues.

Temporal and Spatial Regulation of Gene Expression

The expression of genes encoding the enzymes involved in the this compound biosynthetic pathway is subject to temporal and spatial regulation. nih.govnih.govresearchgate.net For example, in cucumbers, the expression of the two identified hexenal isomerases, HI-1 and HI-2, shows distinct patterns. frontiersin.orgnih.govresearchgate.net HI-1 is specifically expressed in the flesh of the fruit, while HI-2 is expressed in the leaves as well. frontiersin.orgnih.govresearchgate.net Furthermore, wounding of cucumber leaves leads to only a slight increase in HI-2 transcript levels, suggesting a complex regulatory mechanism. nih.gov The expression of lipoxygenase (LOX) genes, which catalyze the initial step in the pathway, is also known to be regulated by developmental cues and environmental stimuli. oup.com

Ecological and Biological Functions of 3,6 Nonadienal

Role in Plant-Insect Chemical Interactions

3,6-Nonadienal is integral to the chemical dialogue between plants and insects. As a component of a plant's chemical arsenal, it is involved in both direct and indirect defense mechanisms.

Defense Mechanisms Against Herbivorous Insects

Plants deploy a range of chemical defenses to deter herbivores, and volatile aldehydes are a key part of this strategy. While this compound itself is part of the plant's response to damage, its isomers, such as (E,Z)-2,6-nonadienal, are known to be potent repellents. ub.ac.id For instance, research has shown that (E,Z)-2,6-nonadienal repels insects like the American cockroach (Periplaneta americana) and fire ants (Solenopsis sp.). ub.ac.idub.ac.id In cucumber, (Z,Z)-3,6-nonadienal is enzymatically converted to (E,Z)-2,6-nonadienal, which is a major flavor volatile. researchgate.netfrontiersin.org This conversion highlights a pathway where a compound released upon tissue damage is transformed into a more actively repellent substance, forming a sophisticated defense mechanism. ub.ac.id

Function as a Semiochemical within Green Leaf Volatiles (GLVs)

This compound is classified as a Green Leaf Volatile (GLV), a family of C6 and C9 compounds including aldehydes, alcohols, and esters. researchgate.netmdpi.commdpi.com GLVs are produced by higher plants via the lipoxygenase pathway when tissues are damaged, such as by herbivore feeding or mechanical wounding. researchgate.netfrontiersin.orgmdpi.com Specifically, (3Z,6Z)-nonadienal is synthesized from the fatty acid, linolenic acid. mdpi.com In this context, it functions as a semiochemical—a chemical substance that carries a message for an organism. ebi.ac.ukresearchgate.net The rapid release of these volatiles from damaged tissues serves as an immediate signal to the surrounding environment, indicating the presence of a threat. researchgate.net

Activation and Priming of Plant Defense Responses

Beyond their direct effects on insects, GLVs like this compound play a critical role in plant-plant communication and internal defense signaling. researchgate.netannualreviews.org Exposure to GLVs can prime a plant's defenses, which means the plant is sensitized to respond more quickly and strongly to subsequent attacks. mdpi.comscielo.br For example, undamaged plants exposed to GLVs from a neighboring damaged plant can exhibit an accelerated production of their own defense compounds, such as trypsin proteinase inhibitors, when later attacked by herbivores. researchgate.net This priming effect can lead to reduced herbivore damage and increased mortality rates for the attacking insects. researchgate.net Although often studied as a group, the ability of GLVs to elicit or prime defense responses is a well-documented phenomenon. mdpi.comannualreviews.org

Significance in Insect Chemical Communication Systems

The influence of this compound extends to the chemical communication systems of insects themselves, where it can be a building block for essential signaling molecules.

Involvement in Pheromone Biosynthesis Pathways

Research indicates that (3Z,6Z)-Nona-3,6-dienal is associated with the biosynthesis of pheromones in some insects. It is involved in metabolic pathways that transform dietary fatty acids, such as linolenic acid, into the aldehydes that form the basis of certain pheromones. uliege.be These are often classified as Type II pheromones, which are derived directly from the insect's diet. uliege.be For instance, the related compound (E,Z)-2,6-nonadienal, which can be formed from this compound, has been identified as a pheromone component in the solitary grasshopper (Schistocerca gregaria) and is released by females to attract males. uliege.be It is also a precursor to the aggregation pheromone of the red-necked longhorn beetle (Aromia bungii). google.com Similarly, C9 aldehydes have been identified as part of the scent gland secretions in the male tropical West African shield bug, Sphaerocoris annulus, where they are thought to function as a sex pheromone. researchgate.net

Data Tables

Table 1: Summary of

| Function Category | Specific Role of this compound | Interacting Organisms | Key Findings |

|---|---|---|---|

| Plant Defense | Repellent Precursor | Plants (e.g., Cucumber), Herbivorous Insects (e.g., Cockroaches, Ants) | (Z,Z)-3,6-Nonadienal is converted to the repellent isomer (E,Z)-2,6-nonadienal. ub.ac.idub.ac.idresearchgate.netfrontiersin.org |

| Insect Behavior Modulation | Oviposition Deterrent | Plants, Moths | Altered ratios of GLV isomers, including this compound, can reduce egg-laying rates in female moths. nih.gov |

| Semiochemical Signaling | Green Leaf Volatile (GLV) | Plants | Released from damaged plant tissue as a signal of herbivory, originating from linolenic acid. researchgate.netmdpi.commdpi.com |

| Plant Defense Priming | Defense Activator | Plants | As a GLV, it can prime undamaged plants or tissues to respond more robustly to future herbivore attacks. mdpi.comannualreviews.orgresearchgate.net |

| Insect Communication | Pheromone Precursor | Insects (e.g., Grasshoppers, Beetles, Shield Bugs) | Serves as a building block in the biosynthesis of sex or aggregation pheromones. uliege.begoogle.comresearchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (3Z,6Z)-3,6-Nonadienal |

| (E,Z)-2,6-Nonadienal |

| Linolenic acid |

| Trypsin proteinase inhibitors |

| (E,Z)-4,8-Nonadienal |

| (Z)-4,8-Nonadienal |

| Nonanal |

Interaction with Insect Pheromone Receptors (e.g., HarmOR11)

(3Z,6Z)-3,6-Nonadienal is recognized as a Type II sex pheromone in certain insects, most notably the noctuid moth Helicoverpa armigera. The primary molecular target for this compound is the specific pheromone receptor known as HarmOR11. This receptor is located in the antennae of the male moth and is responsible for detecting the pheromone released by females, which subsequently triggers a distinct behavioral response. The interaction between this compound and HarmOR11 is a key step in initiating mating behavior. Research has distinguished this interaction as characteristic of Type II pheromones, which are structurally distinct and less studied than the more common Type I pheromones. researchgate.net

Table 1: Interaction of this compound with Insect Pheromone Receptor

| Compound Isomer | Target Organism | Receptor | Function |

|---|---|---|---|

| (3Z,6Z)-3,6-Nonadienal | Helicoverpa armigera (Noctuid Moth) | HarmOR11 | Type II Sex Pheromone |

Elucidation of Signal Transduction Pathways Leading to Behavioral Responses

The binding of this compound to its cognate receptor, HarmOR11, is the critical event that initiates an intracellular signal transduction cascade within the insect's sensory neurons. This biochemical pathway converts the chemical signal of the pheromone into an electrical signal that is transmitted to the insect's brain, culminating in a specific and potent behavioral response. The primary result of this action is the strong attraction of the male moth to the female, facilitating mating. The electrophilic nature of the aldehyde group in this compound is thought to allow it to interact with nucleophilic sites on biomolecules, a common characteristic for molecules involved in signaling pathways. smolecule.com Advanced computational studies, including molecular dynamics simulations, are beginning to unravel the structural basis of how these receptors bind to specific pheromones, providing insight into the sensory specialization that governs these crucial behaviors. researchgate.net

Antimicrobial Activities of this compound

Research has demonstrated that this compound and its isomers possess significant antimicrobial properties, showing efficacy against a range of pathogenic bacteria and fungi. smolecule.com

Antibacterial Efficacy Against Pathogenic Strains

Extracts containing (3Z,6Z)-3,6-Nonadienal have shown notable inhibitory effects against various common bacterial strains. The efficacy appears particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Studies on the closely related isomer, (E,Z)-2,6-nonadienal, which is formed from (Z,Z)-3,6-nonadienal in some plants, provide further evidence of antibacterial action. frontiersin.org This isomer has demonstrated potent bactericidal activity against several human and foodborne pathogens, including Bacillus cereus, Escherichia coli, and Salmonella typhimurium. While many essential oils show greater activity against Gram-positive bacteria, some studies have found that unsaturated aldehydes can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netasianpubs.org

Table 2: Documented Antibacterial Efficacy of Nonadienal Isomers

| Isomer | Pathogenic Strain | Efficacy Noted |

|---|---|---|

| (3Z,6Z)-3,6-Nonadienal | Staphylococcus aureus | Inhibitory Effect |

| (3Z,6Z)-3,6-Nonadienal | Bacillus cereus | Inhibitory Effect |

| (E,Z)-2,6-Nonadienal | Bacillus cereus | Bactericidal |

| (E,Z)-2,6-Nonadienal | Escherichia coli | Bactericidal |

| (E,Z)-2,6-Nonadienal | Salmonella typhimurium | Bactericidal |

Antifungal Properties and Mechanisms

(3Z,6Z)-3,6-Nonadienal has been reported to have antifungal properties, indicating its potential as an agent against fungal pathogens that impact food products. While the precise mechanism for this compound is still under investigation, the actions of other unsaturated aldehydes and natural antifungal compounds offer plausible models.

A primary mechanism for many antifungal agents, particularly lipophilic compounds like aldehydes, involves the disruption of the fungal plasma membrane. mdpi.com This can occur through several processes:

Ergosterol Inhibition : Many antifungal compounds interfere with the biosynthesis of ergosterol, a vital sterol in the fungal membrane that regulates fluidity, structure, and growth. nih.govrsc.org Its inhibition leads to membrane damage and cell death.

Membrane Permeability : Unsaturated aldehydes can directly interact with the lipid bilayer of the plasma membrane, increasing its permeability. researchgate.netfrontiersin.org This leads to the leakage of essential intracellular contents and a loss of cellular integrity. mdpi.com

Oxidative Stress : Some aldehydes induce the accumulation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress that damages proteins, lipids, and DNA. rsc.org

These mechanisms, which often involve targeting the cell membrane and its components, are considered likely pathways for the antifungal activity of this compound. researchgate.netrsc.org

Investigational Roles in Mammalian Metabolic Pathways

In mammals, ingested α,β-unsaturated aldehydes like this compound are subject to established metabolic detoxification pathways. researchgate.netjci.org The primary route of metabolism is the oxidation of the aldehyde to its corresponding carboxylic acid. researchgate.net This process is typically followed by further metabolism.

A significant secondary pathway for the detoxification of α,β-unsaturated aldehydes is conjugation with glutathione (B108866). researchgate.net This reaction involves the addition of glutathione across the electrophilic carbon-carbon double bond, forming a mercapturate conjugate that can be readily excreted in the urine. researchgate.net These metabolic processes are considered detoxification mechanisms, and there is currently no evidence to suggest that this compound plays a specific signaling or regulatory role within mammalian metabolic pathways.

Advanced Synthetic Methodologies for 3,6 Nonadienal

Stereoselective Chemical Synthesis

The precise arrangement of atoms in space, or stereochemistry, is a critical factor in the biological activity and sensory properties of molecules like 3,6-nonadienal. Stereoselective synthesis aims to produce a specific stereoisomer, which is particularly important for this compound as different isomers can have distinct aromas.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and they have been employed in the synthesis of complex molecules, including dienals. While specific examples detailing the synthesis of this compound using this method are not extensively documented in the provided results, the general applicability of these reactions is well-established in organic synthesis. For instance, palladium-catalyzed reactions are used in the synthesis of various organic compounds, and with the appropriate starting materials, could be adapted for this compound.

A related approach involves the palladium-catalyzed three-carbon chain extension with acrolein acetals, which provides a convenient route to conjugated dienals. molaid.com This methodology could potentially be modified to produce the specific non-conjugated diene structure of this compound.

Enantioselective Synthesis Utilizing Chiral Ligands

Achieving high enantiomeric purity is a significant goal in the synthesis of chiral molecules. Enantioselective synthesis often employs chiral ligands in combination with a metal catalyst to control the stereochemical outcome of a reaction. For the synthesis of compounds similar to this compound, chiral phosphine (B1218219) ligands like (R)-BINAP have been used in palladium-catalyzed cross-coupling reactions to achieve high enantiomeric excess (ee). The use of such ligands can direct the reaction to favor the formation of one enantiomer over the other.

In a general context, the development of planar-chiral heterocycles as ligands has shown promise in metal-catalyzed processes, such as the enantioselective addition of organozinc reagents to aldehydes. acs.org This highlights the ongoing research into new chiral ligands to improve the stereoselectivity of synthetic routes.

Hydrogenation Strategies of Alkynes for Stereochemical Control

A well-established method for the stereoselective synthesis of Z-alkenes is the partial hydrogenation of alkynes. This strategy is central to the synthesis of (3Z,6Z)-nonadienal. The process typically involves the use of a "poisoned" catalyst, such as Lindlar's catalyst, which is palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline. libretexts.orglibretexts.org This catalyst deactivation prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage. libretexts.orglibretexts.orgyoutube.com

A successful stereoselective synthesis of (3Z,6Z)-nonadienal has been achieved through the stereoselective hydrogenation of a diynol intermediate, followed by oxidation to the corresponding aldehyde. tandfonline.com This multi-step process begins with the Grignard coupling of 3-butynyl-tetrahydropyranyl ether and bromo-pentyne to form nona-3,6-diynyl-tetrahydropyranyl ether. tandfonline.com After deprotection, the resulting nonadiynol is carefully purified. tandfonline.com The key step is the hydrogenation of the diynol using a P-2 Nickel catalyst, which selectively produces the (3Z,6Z)-dienol. tandfonline.com Subsequent oxidation with a chromium trioxide-pyridine complex yields the desired (3Z,6Z)-nonadienal. tandfonline.com

| Reaction Step | Reagents and Conditions | Product | Key Feature |

| Coupling | 3-butynyl-tetrahydropyranyl ether, bromo-pentyne, Grignard reagent | Nona-3,6-diynyl-tetrahydropyranyl ether | Forms the C9 carbon backbone |

| Deprotection | Acidic conditions (e.g., TsOH in methanol) | Nona-3,6-diynol | Removes the protecting group from the alcohol |

| Hydrogenation | H₂, P-2 Ni catalyst | (3Z,6Z)-Nonadienol | Stereoselectively forms the two Z-double bonds |

| Oxidation | CrO₃-pyridine complex | (3Z,6Z)-Nonadienal | Oxidizes the alcohol to an aldehyde |

Biocatalytic Production Systems and Optimization

Biocatalysis offers a "green" alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. For this compound, this approach leverages natural enzymatic pathways found in plants.

Application of Lipoxygenase Pathway Reactions for Bio-Synthesis

In nature, (3Z,6Z)-nonadienal is produced via the lipoxygenase (LOX) pathway. mdpi.commdpi.com This pathway is initiated by the dioxygenation of polyunsaturated fatty acids (PUFAs). Specifically, linolenic acid is converted by a 9-lipoxygenase (9-LOX) enzyme into 9-hydroperoxyoctadecatrienoic acid (9-HPOT). mdpi.comnih.gov This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to yield (3Z,6Z)-nonadienal and 9-oxo-nonanoic acid. nih.gov

The choice of substrate is crucial; for instance, using linoleic acid instead of linolenic acid with the same enzymes would result in the production of (3Z)-nonenal. nih.gov The (3Z,6Z)-nonadienal can be further metabolized, for example, by reduction to (3Z,6Z)-nonadienol via alcohol dehydrogenase (ADH) or isomerization to its (E,Z) counterpart. mdpi.comnih.gov

Biotechnological Approaches for Enhanced Compound Yield

The direct extraction of this compound from plant sources is often inefficient due to its low natural abundance. scispace.com Therefore, biotechnological production methods are being developed to improve yields. These approaches often involve using whole microbial cells or purified enzymes in bioreactors.

One strategy is to use vegetable oils rich in linolenic acid, such as linseed oil, as the starting material. mdpi.com The oil is first hydrolyzed by a lipase (B570770) to release the free fatty acids. mdpi.com Then, a combination of LOX and HPL enzymes are used to convert the linolenic acid into (3Z,6Z)-nonadienal. mdpi.commdpi.com

Significant research has focused on improving the efficiency of this biocatalytic process. This includes optimizing reaction conditions such as pH, temperature, and enzyme/substrate concentrations. mdpi.com Furthermore, the heterologous expression of LOX and HPL genes in microorganisms like Saccharomyces cerevisiae (baker's yeast) is a promising approach. nih.govresearchgate.net This allows for the production of these enzymes in larger quantities and potentially creates a whole-cell biocatalyst for the conversion of PUFAs into valuable aldehydes. nih.govresearchgate.net For instance, a Saccharomyces cerevisiae platform expressing a 9-LOX from Nicotiana benthamiana and an HPL from Cucumis melo (melon) has been developed for the production of 9-carbon aldehydes. nih.gov By providing linolenic acid as a substrate to this engineered yeast, the production of (2E,6Z)-nonadienal (an isomer of this compound) was demonstrated, establishing a proof-of-principle for producing other aldehydes. nih.gov

| Approach | Description | Potential Advantages |

| Enzyme Optimization | Screening for more active and stable LOX and HPL enzymes from various plant sources. | Higher conversion rates and yields. |

| Reaction Engineering | Optimizing parameters like pH, temperature, and substrate feeding strategies in a bioreactor. | Improved process efficiency and product recovery. |

| Metabolic Engineering | Heterologous expression of LOX and HPL genes in microbial hosts like S. cerevisiae. | Scalable production of enzymes, potential for whole-cell biocatalysis, and circumvention of issues with enzyme stability in plant extracts. nih.govscispace.com |

Analytical Research Methodologies for 3,6 Nonadienal and Its Metabolites

Chromatographic and Mass Spectrometric Techniques

The analysis of 3,6-nonadienal, a volatile organic compound (VOC), heavily relies on the combination of gas chromatography (GC) for separation and mass spectrometry (MS) for detection and identification. This powerful pairing allows for the resolution of complex mixtures and the precise characterization of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and swept by a carrier gas through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.

The choice of the GC capillary column is paramount for achieving optimal separation of this compound from other volatile compounds in a sample. Due to the polar nature of aldehydes, polar or semi-polar capillary columns are generally preferred for their analysis. greyhoundchrom.com

The selection of a stationary phase is the most critical factor as it determines the selectivity of the separation. greyhoundchrom.com For polar analytes like this compound, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or trifluoropropyl groups, are effective. greyhoundchrom.com These phases interact more strongly with polar compounds, leading to better retention and resolution from non-polar matrix components. greyhoundchrom.com

Several factors are considered when optimizing the separation on a polar capillary column:

Stationary Phase Polarity: The principle of "like dissolves like" applies. A polar stationary phase will retain polar analytes longer, facilitating their separation from less polar compounds. greyhoundchrom.com

Film Thickness: For highly volatile compounds, a thicker film (e.g., >1 µm) increases retention time and can improve separation without the need for sub-ambient oven temperatures. greyhoundchrom.comrestek.com

Column Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18-0.25 mm) provide higher efficiency (narrower peaks), which is beneficial for resolving complex mixtures. greyhoundchrom.com

Column Length: Longer columns (e.g., 30-60 m) offer higher resolution, which can be necessary to separate isomers or closely eluting compounds. researchgate.netsigmaaldrich.com

Oven Temperature Program: A carefully controlled temperature ramp is crucial. A lower starting temperature can improve the focusing of volatile analytes at the head of the column, leading to sharper peaks. researchgate.net

A DB-624 column, which is a mid-polar "all-purpose" type, has been suggested as a good choice for VOC analysis, especially for esters and alcohols, which are often found alongside aldehydes. researchgate.net For optimal results with volatile compounds, a film thickness of 1.4 µm and a column length of at least 50-60 m are often recommended. researchgate.net

Table 1: Recommended GC Column Parameters for Volatile Aldehyde Analysis

| Parameter | Recommendation | Rationale |

| Stationary Phase | Polar (e.g., DB-WAX, DB-624) | Enhances retention and selectivity for polar aldehydes. researchgate.net |

| Film Thickness | 1.0 - 1.8 µm | Increases retention of volatile compounds. restek.comresearchgate.net |

| Internal Diameter | 0.25 - 0.32 mm | Balances efficiency and sample capacity. greyhoundchrom.comrestek.com |

| Length | 30 - 60 m | Provides higher resolving power for complex samples. researchgate.netsigmaaldrich.com |

Accurate quantification of this compound is essential for understanding its contribution to aroma or its concentration in a given matrix. This is typically achieved using calibration curves in conjunction with internal standards.

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound. The instrument's response (e.g., peak area) is plotted against the concentration, establishing a linear relationship. ncsu.edu The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating the concentration from the calibration curve. ncsu.edu For reliable quantification, the calibration curve must span the expected concentration range of the analyte in the samples.

An internal standard (IS) is a compound with similar chemical properties to the analyte but is not naturally present in the sample. nih.gov A known amount of the IS is added to both the standard solutions and the unknown samples before analysis. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. The ratio of the analyte's peak area to the IS's peak area is used for quantification, which improves the accuracy and precision of the results. ncsu.edu For the analysis of this compound, deuterated analogs such as cis,cis-3,6-Nonadienal-d4 can be used as an ideal internal standard. medchemexpress.com Other compounds like 2-undecanone (B123061) have also been utilized.

Table 2: Key Elements for Quantitative GC-MS Analysis of this compound

| Element | Description | Importance |

| Calibration Curve | A graph of instrument response versus known analyte concentrations. ncsu.edu | Essential for determining the concentration of the analyte in an unknown sample. ncsu.edu |

| Internal Standard | A compound of known concentration added to all samples and standards. nih.gov | Corrects for analytical variability, improving accuracy and precision. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Defines the sensitivity of the analytical method. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Determines the lower boundary for reliable quantitative measurements. researchgate.net |

Optimization with Polar Capillary Columns

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various matrices. nih.gov It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample or directly immersing it in a liquid sample. nih.gov The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis.

SPME-GC-Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF-MS)

Coupling SPME with GC-Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF-MS) offers high sensitivity and mass accuracy. The QToF mass analyzer provides high-resolution mass spectra, enabling the accurate determination of the elemental composition of analytes and confident identification of unknown compounds.

Research has utilized SPME-GC-QToF-MS to study the conversion of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal by enzymes. frontiersin.orgnih.gov In these studies, volatiles were absorbed onto an SPME fiber and subsequently analyzed by GC-QToF-MS. nih.gov The instrument operated in electron ionization mode (70 eV), and mass spectra were collected at a high acquisition rate to ensure accurate representation of the chromatographic peaks. nih.gov This technique allows for both the identification and relative quantification of the substrate and product, providing insights into enzymatic activity. frontiersin.orgnih.gov

SPME-Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For extremely complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. In GC×GC, two columns with different stationary phases are coupled in series. The effluent from the first-dimension column is cryogenically modulated into small fractions, which are then rapidly separated on the second-dimension column. This results in a structured two-dimensional chromatogram with greatly increased peak capacity and resolution.

When combined with a fast-acquiring TOFMS, GC×GC-TOFMS is a powerful tool for the detailed profiling of volatile metabolites. Studies have employed SPME-GC×GC-TOFMS for the analysis of volatile compounds in agricultural products. usda.gov For instance, the volatile profiles of cucumber pickles have been analyzed using this technique, where hundreds of compounds were detected and tentatively identified. usda.gov This high-resolution approach is capable of separating isomeric compounds, such as different nonadienal isomers, which is often challenging with conventional GC-MS. nih.govuwaterloo.ca

Table 3: Comparison of SPME-Coupled MS Techniques for this compound Analysis

| Technique | Key Features | Application for this compound |

| SPME-GC-QToF-MS | High mass accuracy, high resolution. nih.gov | Accurate identification of this compound and its metabolites; studying enzymatic conversions. frontiersin.orgnih.gov |

| SPME-GC×GC-TOFMS | Superior separation power, structured chromatograms. usda.gov | Detailed profiling of complex volatile mixtures containing this compound and its isomers. nih.govusda.gov |

Gas Chromatography-Olfactometry (GC-O) for Potent Odorant Characterization

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal technique in the sensory analysis of volatile compounds like this compound. This method combines the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, the effluent is split, with one portion directed to a standard chemical detector (like a mass spectrometer) and the other to a sniffing port. This allows analysts to directly correlate specific aroma characteristics with individual chemical components in real-time.

In the context of this compound, GC-O is instrumental in characterizing its distinct aroma profile, often described as "freshly-cut watermelon" or "cucumber-like". Studies on food products, such as thermally treated watermelon juice, have utilized GC-O to identify key off-flavor compounds, including aldehydes like this compound. mdpi.com The technique's ability to detect potent odorants, even at concentrations below the detection limits of mass spectrometry, makes it particularly valuable. nih.gov For instance, in some analyses, this compound was detected by the olfactometry port but was below the limit of detection for the MS detector, highlighting the compound's low odor threshold. nih.gov

The data generated from GC-O analysis often includes flavor dilution (FD) factors, which provide a semi-quantitative measure of the potency of an odorant. Research on watermelon juice has shown that aldehydes, including (Z,Z)-3,6-nonadienal, are among the most prevalent and potent aroma compounds. mdpi.com

Table 1: GC-O Characterization of Aldehydes in Watermelon Juice

| Compound | Aroma Description |

|---|---|

| (Z,Z)-3,6-Nonadienal | Cucumber-like, Fatty |

| Nonanal | Fatty, Citrus-like |

| (E,Z)-2,6-Nonadienal | Cucumber, Green |

| (Z)-3-Nonenal | Green, Fatty |

Source: Adapted from studies on watermelon aroma. mdpi.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the confirmation of its carbon skeleton, the position of the double bonds, and the aldehyde functional group.

For the isomer (E,Z)-2,6-nonadienal, detailed ¹H-NMR and ¹³C-NMR data have been published, which can serve as a reference for distinguishing it from this compound. epo.org The ¹³C NMR spectrum of (E,Z)-2,6-nonadienal shows characteristic chemical shifts (δ) for the carbonyl carbon, the carbons of the double bonds, and the aliphatic carbons. epo.org While specific public domain ¹³C NMR data for this compound is less readily available in comprehensive databases, the principles of NMR analysis allow for its predictable spectral features based on its structure. nih.gove-bookshelf.de

Table 2: Predicted ¹³C NMR Chemical Shifts for Nonadienal Isomers

| Carbon Position | (E,Z)-2,6-Nonadienal (δ, ppm) |

|---|---|

| C1 (CHO) | 193.95 |

| C2 | 133.16 |

| C3 | 157.99 |

| C4 | 32.67 |

| C5 | 25.37 |

| C6 | 133.25 |

| C7 | 124.9 (Calculated) |

| C8 | 20.52 |

| C9 | 14.05 |

Source: European Patent Office. epo.org Note: Data for (E,Z)-2,6-nonadienal is provided for comparative purposes.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

The most prominent bands include a strong absorption due to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1730-1720 cm⁻¹. lookchem.com Additionally, bands corresponding to the olefinic C-H stretch (around 3020 cm⁻¹) and the C=C double bond stretch (around 1640-1690 cm⁻¹) are expected. epo.orglookchem.com The presence of a cis-double bond can also be indicated by a band around 720 cm⁻¹. lookchem.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3020 | Olefinic C-H Stretch |

| ~2700 | Aldehydic C-H Stretch |

| ~1730 | Carbonyl (C=O) Stretch |

| ~1690 | C=C Stretch (conjugated) |

| ~720 | cis C-H Bend (out-of-plane) |

Source: Adapted from spectral data of unsaturated aldehydes. lookchem.com

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying and quantifying volatile compounds like this compound. It provides information on the molecular weight of the compound and its characteristic fragmentation pattern upon electron ionization (EI).

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138, corresponding to its molecular formula C₉H₁₄O. lookchem.com The fragmentation pattern is a unique fingerprint of the molecule. For (Z,Z)-3,6-Nonadienal, major fragment ions are observed at m/z values of 41, 55, 67, 79, 81, 95, and 109. lookchem.com These fragments arise from predictable cleavages of the carbon chain and rearrangements, which are crucial for confirming the compound's identity.

Table 4: Major Mass Spectral Fragments of (Z,Z)-3,6-Nonadienal (70 eV)

| m/z | Relative Intensity |

|---|---|

| 41 | High |

| 55 | Medium |

| 67 | High |

| 81 | Medium |

| 95 | Low |

| 109 | Low |

| 138 (M⁺) | Weak |

Source: Adapted from NIST and other spectral databases. lookchem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Isotopic Labeling Studies

Isotopic labeling studies, particularly with the stable isotope Carbon-13 (¹³C), are a sophisticated research methodology for tracing the metabolic pathways and fate of compounds in biological systems. medchemexpress.com By introducing a substrate labeled with ¹³C into a system, researchers can follow the labeled carbon atoms as they are incorporated into various metabolites. This provides direct evidence of metabolic conversions and precursor-product relationships.

In the context of this compound, which is known to be derived from the enzymatic oxidation of polyunsaturated fatty acids like linolenic acid, ¹³C labeling can be employed to elucidate its biosynthetic pathway. For example, by feeding a plant or cell culture with ¹³C-labeled linolenic acid, the subsequent appearance of the ¹³C label in this compound would confirm this metabolic link. The analysis is typically carried out using mass spectrometry or NMR spectroscopy, which can differentiate between the labeled and unlabeled molecules. nih.gov

This technique is not limited to biosynthesis. It can also be used to trace the degradation or conversion of this compound into other compounds, such as the corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol. mdpi.com These studies are fundamental to understanding the dynamic role of this compound in the biochemistry of flavor and aroma development in various organisms. frontiersin.orgnih.gov

Table 5: Illustrative Design for a ¹³C Labeling Study of this compound Biosynthesis

| Component | Description |

|---|---|

| Labeled Precursor | [U-¹³C₁₈]-Linolenic Acid |

| Biological System | Cucumber tissue culture |

| Incubation Period | Time-course sampling (e.g., 0, 1, 4, 12, 24 hours) |

| Analytical Method | HS-SPME-GC-MS |

| Target Analyte | ¹³C-labeled this compound |

| Expected Outcome | Detection of a mass shift in the this compound mass spectrum corresponding to the incorporation of ¹³C atoms, confirming its synthesis from linolenic acid. |

Molecular and Omics Approaches

Modern biological research leverages powerful "omics" technologies to gain a comprehensive understanding of the roles of specific compounds. These approaches allow for the analysis of genes, transcripts, proteins, and metabolites, providing a holistic view of the biological systems in which this compound is involved.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Transcriptional Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a important technique for analyzing the expression levels of genes involved in the biosynthetic pathways of compounds like this compound. This method allows researchers to quantify the amount of specific messenger RNA (mRNA) transcripts, providing insights into how cellular activities are regulated at the genetic level.

In studies of cucumber, for instance, qRT-PCR has been instrumental in characterizing the expression of genes encoding for hydroperoxide lyase (HPL), a key enzyme in the production of C9 aldehydes, including the precursor to (Z,Z)-3,6-nonadienal. mdpi.com Research has shown that the expression of specific HPL genes correlates with the production of these aldehydes during fruit development. mdpi.com For example, the transcript levels of two lipoxygenase (LOX) genes, Csa4G288070 and CsLOX09, have been shown to be significantly correlated with the content of (E,Z)-2,6-nonadienal in cucumber. oup.com

Furthermore, transcriptional analysis using qRT-PCR has revealed distinct expression patterns of (3Z):(2E)-hexenal isomerase (HI) genes, which are responsible for the conversion of (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal. frontiersin.orgnih.govresearchgate.net One study found that HI-1 was specifically expressed in the flesh of cucumber fruits, while HI-2 was also expressed in the leaves. frontiersin.orgnih.govresearchgate.net This detailed level of analysis helps to elucidate the tissue-specific regulation of this compound isomerization. To ensure the accuracy of qRT-PCR results, the expression of target genes is typically normalized to a reference or housekeeping gene, such as the actin gene, which is expected to be stably expressed across different tissues and experimental conditions. mdpi.com

Volatilomics and Non-targeted Metabolomics Profiling

In the context of this compound, these methodologies have been applied to various plants, including cucumber, rice, and Dahongpao tea. mdpi.comresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org For example, a non-targeted metabolomics study of 20 cucumber lines revealed that the levels of key flavor components, including 2,6-nonadienal, were lower in Korean cucumber lines compared to others. nih.govresearchgate.netfrontiersin.org Conversely, the precursors to these aldehydes, linoleic and α-linolenic acids, were more abundant in the Korean lines, suggesting differences in their biosynthetic pathways. nih.govresearchgate.netfrontiersin.org

In rice, a volatilomics analysis identified (Z,Z)-3,6-nonadienal as a potential key marker for distinguishing the maturity stages of rice grains, as its concentration was found to accumulate as the grains matured. mdpi.comresearchgate.net Similarly, in Dahongpao tea, aviation mutagenesis was found to significantly increase the content of (Z,Z)-3,6-nonadienal, which in turn enhanced the fruity and green odor characteristics of the tea. nih.gov These studies often employ techniques like headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) for the sensitive detection and identification of a wide range of volatile compounds. mdpi.comresearchgate.net

Electrophysiological Assays (e.g., Electroantennogram - EAG) in Insect Response Studies

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It is a powerful tool for identifying which volatile compounds are detected by an insect and can provide insights into the chemical cues that mediate insect behaviors such as host plant location, feeding, and oviposition.

EAG studies have demonstrated that this compound is an active compound for a variety of insect species. For instance, in studies with the western corn rootworm, (E,Z)-2,6-nonadienal was identified as an EAG-active component in extracts of buffalo gourd root powder and maize silk. usda.govoup.com In some cases, this compound was found to interfere with the insect's response to attractant lures. oup.com

Similarly, EAG recordings from the blood-sucking bug Triatoma infestans showed that its antennae respond to (E,Z)-2,6-nonadienal. scispace.combiologists.com In alpine grasshoppers, (E,Z)-2,6-nonadienal elicited antennal responses, and in some cases, was the most sensitively detected compound at low concentrations. researchgate.netd-nb.infomassey.ac.nz These findings suggest that this compound can play a role in the chemical ecology of these insects, potentially as a signal indicating the presence of a food source or a suitable oviposition site.

| Insect Species | Compound Isomer | EAG Response | Reference(s) |

| Western Corn Rootworm (Diabrotica virgifera virgifera) | (E,Z)-2,6-nonadienal | Active component in host plant extracts | usda.govoup.com |

| Blood-sucking bug (Triatoma infestans) | (E,Z)-2,6-nonadienal | Antennal response detected | scispace.combiologists.com |

| Alpine Grasshoppers (Sigaus spp.) | (E,Z)-2,6-nonadienal | Antennal response, high sensitivity at low concentrations | researchgate.netd-nb.infomassey.ac.nz |

| Desert Locust (Schistocerca gregaria) | (E,Z)-2,6-nonadienal | Dose-dependent EAG response | biologists.com |

Statistical and Data Analysis Considerations in Volatile Compound Research

Assessment of Inter-Study Variability (e.g., Bland-Altman Plots)

Inter-study variability is a significant challenge in volatile compound research, particularly when comparing data from different laboratories or studies. nih.gov This variability can stem from differences in sample preparation, analytical instrumentation, and data processing methods. nih.gov An inter-laboratory comparison of semi-volatile organic chemical measurements found that inter-laboratory variability could be as high as 190% for some compounds. nih.gov

Bland-Altman plots are a useful graphical tool for assessing the agreement between two different analytical methods. wikipedia.orgacutecaretesting.orgmedcalc.orgnih.govoup.com This plot displays the difference between the two measurements on the y-axis against the average of the two measurements on the x-axis. wikipedia.orgacutecaretesting.orgmedcalc.orgnih.govoup.com It allows for the visualization of any systematic bias between the methods and the limits of agreement, within which a certain percentage (typically 95%) of the differences are expected to fall. medcalc.orgnih.gov This approach is valuable for determining if two different methods for measuring this compound can be used interchangeably.

| Statistical Consideration | Description | Relevance to this compound Research |

| Inter-study Variability | Differences in results for the same analyte across different studies or laboratories. | Can be significant for volatile compounds; requires careful consideration when comparing this compound data from various sources. |

| Bland-Altman Plots | A graphical method to assess the agreement between two different measurement techniques. | Can be used to compare different analytical methods for quantifying this compound to ensure consistency and reliability of results. |

Heterogeneity Analysis in Meta-Analyses (e.g., Cochran's Q-test)

Meta-analysis is a statistical technique that combines the results of multiple independent studies to provide a more robust estimate of an effect. A key aspect of meta-analysis is the assessment of heterogeneity, which refers to the variation in outcomes between studies that is greater than what would be expected by chance alone. nih.gov

Cochran's Q-test is a commonly used statistical test to assess the presence of heterogeneity in a meta-analysis. nih.govfiveable.mejove.comontosight.ai The null hypothesis of the test is that there is no heterogeneity among the studies. ontosight.ai A significant p-value from the Cochran's Q-test suggests that the observed variability between studies is unlikely to be due to chance and that there may be underlying differences between the studies, such as the sample populations, experimental protocols, or analytical methods used. nih.govaetna.comresearchgate.netnih.govresearchgate.net In the context of this compound research, a meta-analysis of studies investigating its effects on insect behavior, for example, would need to account for potential heterogeneity arising from differences in the insect species, life stage, or experimental conditions used in each study.

Multivariate Statistical Methods (e.g., Principal Component Analysis - PCA)

PCA transforms the original set of correlated variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each subsequent component accounts for the largest possible remaining variance. By plotting the samples on the first few principal components, it is possible to observe clustering, trends, and outliers that may not be apparent from univariate analysis alone.

Applications of PCA in this compound Research

Differentiation of Samples based on Volatile Profiles

PCA is frequently employed to differentiate and classify samples based on their volatile compound profiles, where this compound can be a key marker. For instance, in studies of different cucumber cultivars, PCA has been used to separate varieties based on the relative abundance of C6 and C9 aldehydes, including (Z,Z)-3,6-nonadienal. plos.orgmdpi.com Research has shown that C9 aldehydes, such as (E,Z)-2,6-nonadienal and (Z,Z)-3,6-nonadienal, are significant contributors to the characteristic "cucumber-like" aroma. plos.orgmdpi.com

In a study on the effects of nitrogen deficiency on cucumber seedlings, PCA of volatile compounds clearly separated nitrogen-sufficient and nitrogen-deficient treatments. mdpi.comnih.gov The analysis highlighted that (E,Z)-2,6-nonadienal was a chief component of C9 aldehydes in cucumber leaves. mdpi.comnih.gov Similarly, PCA has been instrumental in distinguishing between different melon landraces, where aldehydes like (E,Z)-2,6-nonadienal were found in higher levels in certain groups. mdpi.com

The following table summarizes the findings of a PCA study on volatile compounds in different cucumber lines, showcasing the separation based on C6 and C9 aldehydes.

Table 1: Principal Component Analysis of Volatile Compounds in Cucumber Lines This table is interactive. Users can sort columns and search for specific compounds.

| Compound | PC1 Loading | PC2 Loading | Putative Aroma Contribution |

|---|---|---|---|

| (E,Z)-2,6-nonadienal | Positive | High Positive | Cucumber, Green |

| (E)-2-nonenal | Positive | High Positive | Fresh, Green |

| (Z,Z)-3,6-nonadienal | Positive | High Positive | Green, Melon-like |

| Nonanal | Positive | High Positive | Citrus, Fatty |

| (E,Z)-2,6-nonadien-1-ol | Positive | High Positive | Cucumber, Green |

| (Z)-3-nonen-1-ol | Positive | High Positive | Green |

| (E)-2-nonen-1-ol | Positive | High Positive | Green |

| (E,Z)-3,6-nonadien-1-ol | Positive | High Positive | Green |

| 1-Hexanol | Lower Negative | - | Grassy |

| (E)-2-Hexen-1-ol | Lower Negative | - | Grassy |

| Hexanal | Lower Negative | - | Grassy, Green |

| (Z)-3-Hexen-1-ol | Lower Negative | - | Grassy |

| (E)-2-Hexenal | Lower Negative | - | Grassy, Green |

Source: Adapted from research on cucumber volatile profiling. plos.org

Correlation with Other Compounds and Sensory Attributes

PCA is also valuable for identifying correlations between this compound and other volatile compounds or sensory attributes. The loading plots from a PCA can reveal which variables are positively or negatively correlated. For example, a high positive correlation was found between the amount of specific volatiles like (E,E)-2,4-heptadienal and this compound and the level of oil oxidation. researchgate.net

In the analysis of apple varieties, PCA and other multivariate techniques were used to show significant differences in aroma compounds between new and parent varieties. acs.org Similarly, in the study of beer staling, (E,Z)-2,6-nonadienal was identified as having a high rotated factor loading, suggesting its potential role in the stale flavor. tandfonline.com

Research on shaken black tea utilized PCA to differentiate the volatile profiles at different manufacturing stages, with (E,Z)-2,6-nonadienal content being highest during fermentation. mdpi.com

The table below presents data from a study on rice grain at different ripening stages, where (Z,Z)-3,6-nonadienal was identified as a potential marker for maturity.

Table 2: Relative Content of Key Volatile Compounds during Rice Ripening This table is interactive. Users can sort columns and search for specific compounds.

| Compound | Maturity Stage 1 | Maturity Stage 2 | Maturity Stage 3 | Maturity Stage 4 |

|---|---|---|---|---|

| (Z,Z)-3,6-nonadienal | Low | Medium | High | Very High |

| (Z)-6-nonenal | Low | Medium | High | Very High |

| 2-Thiophenemethanethiol | Low | Medium | High | Very High |

| 5-Methyl-2-furanmethanethiol | Low | Medium | High | Very High |

| 2,2,6-Trimethyl-cyclohexanone | Low | Medium | High | Very High |

| 3-Octen-2-one | Low | Medium | High | Very High |

Source: Adapted from a study on volatile changes in rice grain. mdpi.com

Agricultural and Food Science Research Implications of 3,6 Nonadienal

Flavor Chemistry and Sensory Perception Research

The aroma of fresh produce is a complex interplay of numerous volatile compounds, with 3,6-nonadienal often being a key contributor to the characteristic scents of many fruits and vegetables.

Contribution to Characteristic Aroma Profiles in Fruits and Vegetables

(Z,Z)-3,6-nonadienal is a potent aroma compound recognized for its strong "freshly-cut watermelon" or "cucumber-like" scent. This compound is a key aroma contributor in watermelon (Citrullus lanatus), cucumber (Cucumis sativus), and certain melon (Cucumis melo) varieties. csic.es In watermelon, it is considered a character-impact compound, singularly possessing an aroma reminiscent of the fresh-cut fruit. illinois.edu Research has identified it as one of the principal volatile compounds in watermelon juice, defining the fruit's signature scent.

Similarly, in cucumbers, this compound is a crucial volatile compound responsible for the characteristic flavor. Its presence enhances "refreshing" aromas. The C9 aldehydes, including (E,Z)-2,6-nonadienal which is an isomer of this compound, are pivotal in defining watermelon's aroma, lending it melon, citrus peel, and cucumber-like scents. maxapress.com

Impact of Isomerization on Sensory Attributes and Quality

The various isomers of this compound and its related compounds have distinct sensory properties, and the transformation from one isomer to another can significantly alter the perceived aroma of a product. (Z,Z)-3,6-nonadienal is known for its fresh watermelon and cucumber notes. However, it is an unstable compound prone to isomerization. illinois.edu

Under enzymatic or thermal stress, (Z,Z)-3,6-nonadienal can isomerize to compounds like (E,Z)-2,6-nonadienal. While (E,Z)-2,6-nonadienal also imparts a "cucumber-like" or "green" odor, it is considered less fruity than its (Z,Z)-3,6 counterpart. This isomerization is a critical factor in the food industry, as it can lead to changes in the desired fresh aroma profile during processing and storage. For instance, (Z,Z)-3,6-nonadienal was not detected in one study on watermelon, likely due to its rapid isomerization to (E,Z)-2,6-nonadienal and (E)-2-nonenal. maxapress.comresearchgate.net

Quantitative Trait Locus (QTL) Mapping for Aroma Compounds in Crop Species

To understand and control the production of desirable aroma compounds like this compound in crops, researchers have turned to quantitative trait locus (QTL) mapping. This genetic tool helps identify the specific regions in a plant's genome that are associated with the production of certain volatile compounds.

A study on a collection of near-isogenic lines (NILs) of melon successfully mapped four QTLs associated with the formation of several compounds, including (Z,Z)-3,6-nonadienal. unex.esresearchgate.net These QTLs were located on linkage groups IV, VIII, and XI. unex.esresearchgate.net In cucumber, QTL mapping has also been employed to identify genetic variations linked to higher concentrations of C9 aldehydes. Research has identified a major QTL related to (E,Z)-2,6-nonadien-1-ol, a related C9 alcohol, on chromosome 2 in cucumber. nih.gov Such findings are invaluable for breeding programs aiming to enhance the flavor profiles of fruits and vegetables through molecular techniques. By identifying the genes responsible for the production of these compounds, breeders can develop new cultivars with more desirable and consistent aroma characteristics.

Genotypic and Environmental Influences on Volatile Compound Content

The concentration of this compound and other volatile compounds in produce is not solely determined by genetics; it is also significantly influenced by the plant's genotype and the environmental conditions in which it is grown.

Genotypic Influences: Different cultivars of the same fruit or vegetable can exhibit significant variations in their volatile profiles. For instance, studies on cucumber have shown that the concentration of (E,Z)-2,6-nonadienal can range from 1.261 to 12.348 μg/g of fresh weight depending on the cultivar. One study found that European greenhouse cucumbers contained higher levels of (E,Z)-2,6-nonadienal and (E)-2-nonenal, contributing to a more pleasant flavor compared to other types. mdpi.com Similarly, the concentration of this compound varies significantly among different watermelon cultivars, which in turn influences consumer preference.

Interactive Data Table: Volatile Compound Content in Different Cucumber Cultivars

| Cultivar | (E,Z)-2,6-nonadienal (µg/g FW) | (E)-2-nonenal (µg/g FW) |

| YX | Significantly Higher | Significantly Higher |

| KX | Intermediate | Intermediate |

| GX | Lowest | Lowest |

| Data derived from a study comparing three cucumber cultivars with varying flavor qualities. mdpi.com |

Environmental Influences: Environmental factors such as light intensity and relative humidity can also affect the production of these compounds. sci-hub.se In one study, the daily increment of C9 aldehyde content in cucumber was negatively correlated with average daily relative humidity. sci-hub.se However, the specific effects can vary between different cultivars, suggesting a complex interaction between genotype and environment. sci-hub.se For example, in one cucumber line, the content of (E)-2-nonenal and (E,Z)-2,6-nonadienal showed no significant correlation with any environmental factors, while in another line, it was influenced by factors like light intensity and humidity. sci-hub.se Agricultural practices, such as grafting, can also impact the volatile profile of fruits. A study on watermelons grafted onto different rootstocks found variations in the accumulation of volatile compounds, including C9 aldehydes. maxapress.com

Post-Harvest Physiology and Quality Maintenance

The desirable aroma of fresh produce, to which this compound contributes, can be fleeting. The period after harvesting is critical, as various processes can lead to the formation and subsequent degradation of this important compound.

Formation and Degradation Dynamics During Processing and Storage

This compound is enzymatically derived from polyunsaturated fatty acids like linolenic acid through the lipoxygenase (LOX) pathway. However, its inherent instability leads to rapid degradation.

During storage, the concentration of this compound can decrease significantly. In watermelon, for example, it can become undetectable within 30 days of storage. This degradation can be attributed to isomerization into more stable compounds like (E,Z)-2,6-nonadienal or further reduction to alcohols. nih.gov The processing of fruits and vegetables can also impact the levels of this compound. For instance, in refrigerated pickles, the ability to produce (E,Z)-2,6-nonadienal was lost within six days of acidification. researchgate.net Conversely, some treatments can surprisingly increase the concentration of certain isomers. High-pressure processing (HPP) and high-temperature short-time (HTST) treatments were found to significantly increase the concentrations of (E,Z)-2,6-nonadienal and (E)-2-nonenal in cucumber juice. researchgate.net

The degradation of lipids through oxidation during processing and storage is a key factor in the formation of a myriad of volatile compounds, including this compound. researchgate.net This is particularly relevant for foods with a high content of unsaturated oils. researchgate.net

Crop Improvement and Breeding Programs

Investigation of Oxidative Stability and Off-Flavor Development

The chemical compound this compound is a significant product of lipid oxidation, particularly from the degradation of polyunsaturated fatty acids (PUFAs) like linolenic acid. oup.commdpi.com Its role in the flavor profile of food products is complex, as it can be a key contributor to both desirable fresh aromas and undesirable off-flavors, largely dependent on the food matrix, processing, and storage conditions.

Lipid oxidation is a primary cause of non-microbial quality degradation in food, affecting sensory qualities by producing volatile compounds. researchgate.net this compound is formed through the enzymatic lipoxygenase (LOX) pathway, where hydroperoxy fatty acids are broken down into C9 volatiles by hydroperoxide lyase (HPL). oup.comresearchgate.net It is also generated non-enzymatically through autoxidation and photooxidation. researchgate.net